Positional Isomerism: Critical Differentiation from Clortermine
2-(2-Chlorophenyl)-2-methylpropan-1-amine (Target) is a distinct positional isomer of the anorectic drug clortermine (Comparator). The Target compound has its primary amine group attached to the terminal carbon of an ethyl chain (propan-1-amine), whereas Clortermine has its amine attached directly to the carbon adjacent to the aromatic ring (propan-2-amine) [1]. This fundamental difference in connectivity results in a different IUPAC name and SMILES string .
| Evidence Dimension | Molecular Connectivity (Positional Isomerism) |
|---|---|
| Target Compound Data | Primary amine on terminal carbon: NCC(c1ccccc1Cl)(C)C. IUPAC: 2-(2-Chlorophenyl)-2-methylpropan-1-amine. |
| Comparator Or Baseline | Primary amine on alpha-carbon: CC(C)(Cc1ccccc1Cl)N. IUPAC: 1-(2-Chlorophenyl)-2-methylpropan-2-amine (Clortermine). |
| Quantified Difference | Different molecular structure and geometry leading to distinct biological and chemical properties. |
| Conditions | Chemical structure analysis (IUPAC nomenclature, SMILES representation). |
Why This Matters
In drug discovery, even minor changes in the position of a functional group can lead to complete loss of target engagement or acquisition of off-target effects, making the procurement of the precise isomer critical for reliable SAR data.
- [1] ChemSpider. (n.d.). Clortermine. Record. Retrieved from https://legacy.chemspider.com/Chemical-Structure.2340749.html View Source
